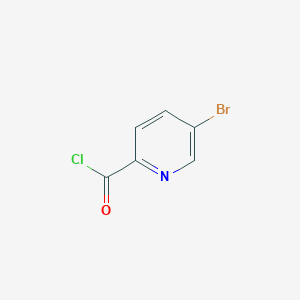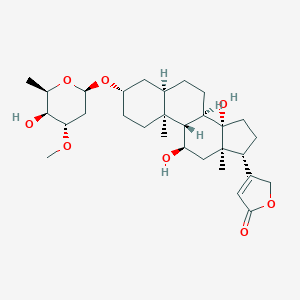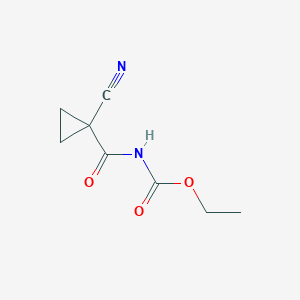
5-Bromopyridine-2-carbonyl chloride
概要
説明
5-Bromopyridine-2-carbonyl chloride (5-BPCC) is a chemical compound of bromopyridine and carbonyl chloride. It is a colorless liquid with a molecular weight of 214 g/mol and a melting point of -45°C. 5-BPCC is insoluble in water but soluble in organic solvents. It can be synthesized from the reaction of bromopyridine and 1,2-dichloroethane in the presence of a base.
科学的研究の応用
Synthesis of Functionalized Pyridine Derivatives
5-Bromopyridine-2-carbonyl chloride is utilized in the synthesis of functionalized pyridine derivatives. For instance, 5-bromopyridyl-2-magnesium chloride, a derivative of this compound, has been efficiently synthesized and used to react with various electrophiles to produce a range of useful pyridine derivatives. This methodology has been applied in the synthesis of key intermediates for the preparation of anticancer agents like Lonafarnib (Song et al., 2004).
Amination of Aryl Halides
This compound is involved in the amination of aryl halides. The transformation of bromopyridine into aminopyridine has been achieved under copper catalysis, showing a notable yield. This protocol has been extended to a variety of aryl halides, indicating its versatility in organic synthesis (Lang et al., 2001).
Synthesis of Pyridylselenium Compounds
The compound plays a critical role in the synthesis of pyridylselenium compounds. One-pot synthesis of various unsymmetrical 2-bromo-5-pyridylselenium compounds has been carried out under non-cryogenic conditions, demonstrating the compound's utility in producing selenium-containing pyridines, which are valuable in various chemical applications (Bhasin et al., 2005).
Electrocatalytic Carboxylation
In electrochemistry, this compound is used for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, leading to the formation of aminonicotinic acid. This process highlights the compound's potential in environmentally friendly chemical synthesis and in the field of electrochemistry (Feng et al., 2010).
Synthesis of Heteroarotinoids
The compound is also used in the synthesis of heteroarotinoids, which are compounds with potential pharmacological properties. It has been utilized to create functional heteroarylzinc reagents, which are then used in palladium-catalyzed cross-coupling reactions to produce heteroarotinoids (Alami et al., 2001).
Safety and Hazards
作用機序
Target of Action
5-Bromopyridine-2-carbonyl chloride is a chemical compound used in proteomics research . .
Biochemical Pathways
It’s worth noting that bromopyridines are often used in suzuki-miyaura cross-coupling reactions , a widely-applied transition metal catalyzed carbon-carbon bond forming reaction. This suggests that this compound may play a role in such reactions.
生化学分析
Biochemical Properties
It is known that the compound is used in proteomics research applications , suggesting that it may interact with proteins and other biomolecules
Molecular Mechanism
It is known that the compound is used in Suzuki–Miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds This suggests that the compound may interact with biomolecules at the molecular level, possibly through binding interactions, enzyme inhibition or activation, or changes in gene expression
特性
IUPAC Name |
5-bromopyridine-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-4-1-2-5(6(8)10)9-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJINPZOASSMGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597978 | |
| Record name | 5-Bromopyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137178-88-2 | |
| Record name | 5-Bromopyridine-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-pyridine-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B162024.png)

![(2R)-3-[[(E)-9-Octadecenoyl]oxy]-1,2-propanediol](/img/structure/B162026.png)







